2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with dichloro groups and a pyrroloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzoyl chloride with 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted quinoline and benzamide derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)benzamide
- 2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[1,2-b]quinolin-1-yl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exhibits unique chemical properties due to the specific positioning of the dichloro and pyrroloquinoline groups.
Properties
Molecular Formula |
C19H15Cl2N3O |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H15Cl2N3O/c1-11-2-3-12-9-13-6-7-24(18(13)22-17(12)8-11)23-19(25)15-5-4-14(20)10-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,23,25) |
InChI Key |
PFHBWTGVIUMCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=C(C=C(C=C4)Cl)Cl)C=C2C=C1 |
Origin of Product |
United States |
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